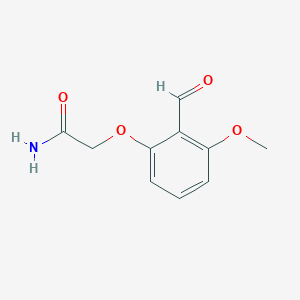

2-(2-Formyl-3-methoxyphenoxy)acetamide

Description

Contextualization of Phenoxyacetamide Scaffolds in Medicinal and Organic Chemistry

The phenoxyacetamide scaffold is a privileged structure in drug discovery, demonstrating a remarkable spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous derivatives exhibiting anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial properties. The synthetic accessibility and the ease with which the phenoxy and acetamide (B32628) moieties can be modified allow for the systematic exploration of the structure-activity relationships, enabling the fine-tuning of their biological profiles.

Overview of Formyl and Methoxy (B1213986) Functionalization in Phenoxyacetamide Architectures

The introduction of formyl (-CHO) and methoxy (-OCH3) groups onto the phenoxy ring of the phenoxyacetamide architecture significantly influences the molecule's electronic and steric properties.

The formyl group , an aldehyde functional group, is a key component in many bioactive molecules. It can act as a hydrogen bond acceptor and is known to participate in various biological interactions. In medicinal chemistry, the formyl group has been associated with enhanced anti-inflammatory and analgesic activities in different molecular frameworks.

The methoxy group is frequently incorporated into pharmaceutical compounds to modulate their physicochemical and pharmacokinetic properties. nih.govnih.govnih.gov It can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govnih.gov The presence of a methoxy group can lead to improved potency and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov However, it can also be susceptible to metabolic O-demethylation. researchgate.net

Research Significance of the 2-(2-Formyl-3-methoxyphenoxy)acetamide Moiety

While dedicated research focusing exclusively on this compound is limited in publicly available literature, its chemical structure suggests significant research potential. The strategic placement of the formyl group at the ortho position and the methoxy group at the meta position relative to the acetamide linkage presents a unique substitution pattern that could lead to novel biological activities.

The synthesis of a closely related compound, 2-(2-Formylphenoxy)acetamide (B1273628) (a derivative lacking the 3-methoxy group), has been reported. Its crystal structure was determined, and molecular docking studies suggested potential antiviral activity against SARS-CoV-2 by showing good binding affinity to the target protein 6NUS. This finding highlights the potential of the formyl-substituted phenoxyacetamide scaffold as a basis for developing new therapeutic agents.

Furthermore, research on other analogous compounds, such as 2-(4-formyl-2-methoxyphenoxy)-N-aryl-acetamide derivatives , has demonstrated their potential as α-glucosidase inhibitors, which are relevant in the management of diabetes. nih.gov The synthesis of these compounds involved the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-chloro-N-phenylacetamide derivatives. nih.gov

The collective evidence from studies on related structures underscores the research significance of the this compound moiety. Its unique combination of functional groups warrants further investigation to elucidate its chemical properties and explore its potential applications in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(2-formyl-3-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C10H11NO4/c1-14-8-3-2-4-9(7(8)5-12)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

InChI Key |

JXPFCUADSDVVKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OCC(=O)N)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Phenoxyacetamide Frameworks

The synthesis of phenoxyacetamides is generally not a single-step process but rather a sequence of reactions designed to build the desired molecular architecture. vapourtec.comlibretexts.org This allows for controlled construction and purification of intermediates.

A common and versatile strategy for creating phenoxyacetamide derivatives involves a two-step process. nih.gov This method provides a clear and controllable pathway to the final product.

Formation of a Phenoxyacetic Acid Intermediate : The first step typically involves the synthesis of a phenoxyacetic acid derivative. This is achieved by reacting a substituted phenol (B47542) with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide (B78521). nih.gov The base deprotonates the phenol's hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the chloroacetic acid to form the ether linkage. nih.gov For example, the synthesis of (4-formyl-2-methoxyphenoxy)acetic acid, a key intermediate for a related compound, is accomplished through this route starting from vanillin. researchgate.net

Amidation : Once the phenoxyacetic acid intermediate is synthesized and purified, it is converted into the final phenoxyacetamide. This is a standard amidation reaction, often involving the activation of the carboxylic acid group followed by reaction with ammonia (B1221849) or an amine.

Alternatively, a more direct approach involves reacting the phenol with a 2-haloacetamide (e.g., 2-chloroacetamide (B119443) or 2-bromoacetamide), combining the ether synthesis and amide installation into a single conceptual step, although it proceeds via the same fundamental mechanism. researchgate.netchemicalbook.com

The cornerstone of phenoxyacetamide synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. byjus.comwikipedia.org For phenoxyacetamides, this translates to the reaction of a phenoxide ion with a haloacetamide.

Key components and conditions include:

Phenol : The starting aromatic alcohol.

Base : A base is required to deprotonate the phenol to form the reactive phenoxide ion. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). nih.govresearchgate.netchemicalbook.com

Alkylating Agent : Typically 2-chloroacetamide or 2-bromoacetamide (B1266107) is used to introduce the acetamide (B32628) side chain. researchgate.netchemicalbook.com

Solvent : Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. researchgate.netbyjus.com

Temperature and Time : Reactions are often run at temperatures ranging from room temperature to 50-100 °C for several hours (1-24 hours) to ensure completion. researchgate.netchemicalbook.combyjus.com

| Parameter | Description | Common Examples | Source |

|---|---|---|---|

| Starting Material | Substituted Phenol | Salicylaldehyde (B1680747), p-Hydroxybenzaldehyde | researchgate.netchemicalbook.com |

| Base | Deprotonates the phenol | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | nih.govresearchgate.netchemicalbook.com |

| Alkylating Reagent | Provides the acetamide moiety | 2-Bromoacetamide, 2-Chloroacetamide | researchgate.netchemicalbook.com |

| Solvent | Reaction Medium | Acetonitrile, N,N-Dimethylformamide (DMF) | researchgate.netbyjus.com |

| Temperature | Reaction Temperature | Room Temperature to 100 °C | researchgate.netbyjus.com |

| Duration | Reaction Time | 1 - 24 hours | researchgate.netbyjus.com |

Targeted Synthesis of 2-(2-Formyl-3-methoxyphenoxy)acetamide and its Isomers

The specific synthesis of this compound is a direct application of the general principles outlined above, utilizing precursors that contain the required formyl and methoxy (B1213986) groups.

The logical precursors for the targeted synthesis of this compound are derived by disconnecting the ether bond:

Phenolic Component : The required phenol is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This commercially available starting material provides the benzene (B151609) ring with the formyl and methoxy groups in the correct ortho and meta positions, respectively. o-Vanillin is a common starting material for the synthesis of various derivatives. researchgate.netnih.gov

Acetamide Component : The C₂-amide portion is introduced using a 2-haloacetamide , most commonly 2-chloroacetamide or 2-bromoacetamide . researchgate.netchemicalbook.com These reagents provide the necessary electrophilic carbon for the phenoxide to attack.

The most direct synthesis of the title compound involves the reaction of o-vanillin with a 2-haloacetamide in the presence of a weak base. This one-pot approach is efficient for structurally similar molecules. researchgate.net

The key reaction step is the nucleophilic substitution (SN2) where the phenoxide ion of o-vanillin, formed in situ by the base, attacks the carbon atom bearing the halogen in 2-chloroacetamide, displacing the chloride ion to form the ether linkage. wikipedia.org

A representative synthetic procedure, adapted from the synthesis of the related compound 2-(2-formylphenoxy)acetamide (B1273628), would be as follows:

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is dissolved in a suitable solvent like acetonitrile. researchgate.net

A base, such as potassium carbonate, is added to the mixture. The base is sufficient to deprotonate the acidic phenolic hydroxyl group, forming the potassium salt of o-vanillin.

2-Chloroacetamide is added to the reaction mixture.

The mixture is stirred, often at room temperature or with gentle heating, for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). researchgate.net

Upon completion, a simple workup is performed. The inorganic base (K₂CO₃) is removed by filtration. researchgate.net The solvent is then evaporated under reduced pressure to yield the crude product. researchgate.net Further purification, if necessary, can be achieved by recrystallization.

In this direct, one-pot synthesis, there is no isolation of an intermediate phenoxyacetic acid. The reaction proceeds directly to the final acetamide product.

Advanced Synthetic Techniques and Green Chemistry Considerations

While conventional methods are effective, modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and minimize environmental impact. nih.govyoutube.com

Catalysis in Phenoxyacetamide and Related Compound Synthesis

The synthesis of phenoxyacetamides and analogous compounds is significantly influenced by the choice of catalyst, which can direct the reaction pathway, enhance reaction rates, and enable complex molecular constructions under milder conditions. Both metal-based and base-catalyzed systems are prominently featured in the literature for these purposes.

Metal Catalysis: Transition metals, particularly rhodium and copper, have proven effective in catalyzing key bond-forming reactions in phenoxyacetamide synthesis. Rhodium(III) catalysts, for example, are utilized in advanced applications such as C-H activation and annulation reactions. researchgate.net These catalysts can facilitate the unsymmetrical difunctionalization of C-H bonds under mild, redox-neutral conditions, allowing for the construction of complex heterocyclic systems fused to the phenoxyacetamide core. researchgate.net

Copper salts, such as cuprous chloride or cuprous bromide, serve as effective catalysts in alkylation reactions. google.com In the synthesis of certain phenoxyacetamide derivatives, a copper salt catalyst is employed in the presence of a base to facilitate the reaction between a substituted aminobenzothiazole and a benzyl (B1604629) alcohol derivative. google.com

Base Catalysis: Base catalysis is a common and effective strategy in the synthesis of phenoxyacetamides. The synthesis of the related compound, 2-(2-formylphenoxy)acetamide, for instance, can be achieved using a weak base like potassium carbonate (K₂CO₃). researchgate.net Similarly, the synthesis of other derivatives often employs bases like potassium carbonate or sodium hydroxide to facilitate the key ether linkage formation between a phenol and an acetamide precursor. nih.govmdpi.com For example, the reaction can involve stirring the reactants in the presence of potassium carbonate and a solvent like acetonitrile, often under reflux, to drive the reaction to completion. mdpi.com In some variations, a base like sodium methoxide (B1231860) is used to catalyze the amidation of a phenoxyacetate (B1228835) ester to yield the final phenoxyacetamide product. usu.ac.id

The table below summarizes various catalysts used in the synthesis of phenoxyacetamide and related compounds.

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type Facilitated | Reference(s) |

| Metal Catalyst | Rhodium(III) complexes | C-H Activation, Annulation | researchgate.net |

| Cuprous Chloride (CuCl), Cuprous Bromide (CuBr) | Alkylation | google.com | |

| Sodium Iodide (NaI) | Nucleophilic Substitution | mdpi.com | |

| Base Catalyst | Potassium Carbonate (K₂CO₃) | Nucleophilic Substitution (Ether Synthesis) | researchgate.netmdpi.com |

| Potassium Hydroxide (KOH) | Claisen-Schmidt Condensation | nih.gov | |

| Sodium Methoxide (CH₃ONa) | Amidation | usu.ac.id | |

| Sodium Hydroxide (NaOH) | Alkoxylation | usu.ac.id |

Optimized Reaction Conditions for Enhanced Yield and Purity in Phenoxyacetamide Production

Achieving high yield and purity in the synthesis of this compound and its analogs is contingent upon the careful optimization of several reaction parameters. azom.com These include temperature, choice of solvent, reaction duration, and the nature of the reagents used. numberanalytics.com

Temperature: Reaction temperature is a critical factor that directly influences reaction kinetics and the formation of byproducts. numberanalytics.com Certain steps in phenoxyacetamide synthesis may be conducted at room temperature to maintain selectivity, while others require heating or reflux to ensure a sufficient reaction rate. google.commdpi.com For instance, a ring-closure reaction might be optimized at temperatures between room temperature and 50°C. google.com In contrast, nucleophilic substitution reactions to form the ether linkage are often performed at elevated temperatures, such as refluxing at 110°C for several hours, to ensure the reaction proceeds to completion. mdpi.com

Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and the stability of intermediates. numberanalytics.combiosynce.com Solvents like acetonitrile and dimethylformamide (DMF) are frequently used in these syntheses. google.commdpi.com The selection depends on the specific reaction step; for example, a non-polar solvent might be suitable for one transformation, while a polar aprotic solvent like acetonitrile is often preferred for nucleophilic substitution reactions involving anionic species. mdpi.combiosynce.com

Reaction Time and Purification: The duration of the reaction must be sufficient to allow for the complete conversion of starting materials, but extended reaction times can lead to the formation of degradation products and impurities. biotage.com Monitoring the reaction's progress is therefore essential. Following the reaction, purification is a critical step to isolate the target compound with high purity. deskera.com Techniques such as recrystallization, distillation, and chromatography are commonly employed to remove unreacted starting materials, catalysts, and any byproducts formed during the reaction. deskera.comstackexchange.com The use of both normal-phase and reversed-phase flash chromatography, known as orthogonal flash chromatography, can be a particularly effective strategy to maximize product purity. biotage.com

The table below outlines the impact of various reaction conditions on the synthesis of phenoxyacetamide compounds.

| Parameter | Condition | Effect on Yield and Purity | Reference(s) |

| Temperature | Room Temperature to 50°C | Optimized for specific cyclization steps, minimizing side reactions. | google.com |

| High Temperature (e.g., 110°C Reflux) | Increases reaction rate for less reactive substrates, ensuring complete conversion. | mdpi.com | |

| Solvent | Acetonitrile (CH₃CN), DMF | Good solubility for reactants and reagents in substitution reactions. | google.commdpi.com |

| Dichloromethane (CH₂Cl₂) | Often used during the workup and extraction phase. | google.commdpi.com | |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base effective for deprotonating phenols without causing unwanted side reactions. | researchgate.netmdpi.com |

| Sodium Hydroxide (NaOH), Potassium tert-butoxide | Stronger bases used when a more acidic proton needs to be removed or for specific alkylation reactions. | google.com | |

| Purification | Recrystallization, Chromatography | Essential for removing impurities and isolating the final product with high purity, which directly impacts the final yield calculation. | biotage.comdeskera.comstackexchange.com |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Transformations of the Formyl Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, while the aldehyde proton is not readily acidic.

The formyl group of 2-(2-Formyl-3-methoxyphenoxy)acetamide can be readily oxidized to the corresponding carboxylic acid, 2-(2-carboxy-3-methoxyphenoxy)acetamide. This transformation can be achieved using a variety of common oxidizing agents. chemistrysteps.comlibretexts.org Strong oxidants such as potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), often generated in situ (Jones reagent), are effective for this purpose. libretexts.org Milder and more selective reagents like sodium perborate (B1237305) in acetic acid or Oxone (potassium peroxymonosulfate) can also be employed, often under more environmentally benign conditions. organic-chemistry.orgacs.org Photoinduced aerobic oxidation in water represents a green alternative for this conversion. acs.org

| Oxidizing Agent | Product | Reaction Conditions |

| Potassium Permanganate (KMnO4) | 2-(2-carboxy-3-methoxyphenoxy)acetamide | Basic, then acidic workup |

| Chromic Acid (Jones Reagent) | 2-(2-carboxy-3-methoxyphenoxy)acetamide | Aqueous acid, room temperature libretexts.org |

| Sodium Perborate | 2-(2-carboxy-3-methoxyphenoxy)acetamide | Acetic acid organic-chemistry.org |

| Oxone | 2-(2-carboxy-3-methoxyphenoxy)acetamide | Water or water/ethanol mixture acs.org |

| O2 / Light | 2-(2-carboxy-3-methoxyphenoxy)acetamide | Water, catalyst-free acs.org |

The formyl group can undergo reduction to yield either a primary alcohol or an amine, depending on the reagents and reaction conditions.

Reduction to an Alcohol: Treatment with hydride reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), will reduce the aldehyde to a primary alcohol, yielding 2-(2-(hydroxymethyl)-3-methoxyphenoxy)acetamide. masterorganicchemistry.comlibretexts.org Sodium borohydride is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, offering good chemoselectivity by not reducing the acetamide (B32628) group. masterorganicchemistry.comchemistrysteps.com

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH4) | 2-(2-(hydroxymethyl)-3-methoxyphenoxy)acetamide | Methanol or ethanol, room temperature masterorganicchemistry.commasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH4) | 2-(2-(hydroxymethyl)-3-methoxyphenoxy)acetamide | Anhydrous ether or THF, followed by aqueous workup libretexts.org |

Reductive Amination: In the presence of an amine (primary or secondary) and a reducing agent, the formyl group can be converted into a secondary or tertiary amine, respectively, via a process known as reductive amination. wikipedia.orgorganic-chemistry.org This one-pot reaction typically proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting aldehyde. organic-chemistry.org This pathway allows for the introduction of a wide variety of substituents at the benzylic position.

| Amine | Reducing Agent | Product |

| Primary Amine (R-NH2) | NaBH(OAc)3 | 2-(2-((R-amino)methyl)-3-methoxyphenoxy)acetamide |

| Secondary Amine (R2NH) | NaBH3CN | 2-(2-((R2N)methyl)-3-methoxyphenoxy)acetamide |

The formyl group readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases). This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. ntu.edu.sg The equilibrium can be driven towards the imine product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

Similarly, reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) will yield the corresponding hydrazones. wikipedia.org These reactions are fundamental for introducing nitrogen-containing functional groups and for further synthetic elaborations. wikipedia.orgbohrium.comorientjchem.orgmdpi.comnih.gov

| Reagent | Product Type | General Structure of Product |

| Primary Amine (R-NH2) | Imine (Schiff Base) | 2-(3-methoxy-2-((R-N=CH)phenoxy))acetamide |

| Hydrazine (H2N-NH2) | Hydrazone | 2-(3-methoxy-2-((H2N-N=CH)phenoxy))acetamide |

| Phenylhydrazine | Phenylhydrazone | 2-(3-methoxy-2-((PhNH-N=CH)phenoxy))acetamide |

Investigation of Biological Activities and Molecular Interactions

Analysis of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) for a given compound provides crucial insights into how its chemical structure influences its biological activity. For 2-(2-Formyl-3-methoxyphenoxy)acetamide, the bioactivity is a composite of the contributions from its formyl, methoxy (B1213986), and acetamide (B32628) moieties.

The presence and positioning of the formyl (-CHO), methoxy (-OCH3), and acetamide (-NHCOCH3) groups are critical in defining the biological and binding characteristics of this compound.

The formyl group , an aldehyde, is a key functional group that can significantly influence a molecule's reactivity and interaction with biological targets. It is an electron-withdrawing group and can participate in hydrogen bonding, which can be crucial for binding to receptor sites. In a closely related compound, 2-(2-Formylphenoxy)acetamide (B1273628), which lacks the methoxy group, molecular docking studies have suggested potential antiviral activity against SARS-CoV-2, with the formyl group likely playing a role in the binding affinity to the target protein. researchgate.net

The acetamide group is a common functional group in many pharmaceuticals and is known to form hydrogen bonds, contributing to the binding affinity of the molecule to its biological target. Acetamide derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties. nih.gov The acetamide moiety in this compound is expected to be a key contributor to its potential biological effects.

Modifications to the core structure of this compound can have a profound impact on its efficacy and selectivity towards specific biological targets. Studies on related substituted phenoxyacetamide derivatives have provided valuable insights into how structural changes can modulate bioactivity.

For instance, the introduction of halogen substituents on the aromatic ring of phenoxyacetamide derivatives has been shown to enhance their anticancer and anti-inflammatory activities. nih.gov This suggests that modifying the aromatic ring of this compound with different substituents could lead to derivatives with improved potency and selectivity.

Furthermore, alterations to the acetamide group can also influence biological activity. For example, replacing the hydrogen atoms of the amide with different alkyl or aryl groups can affect the molecule's lipophilicity and steric properties, which in turn can alter its interaction with biological targets.

The following interactive table summarizes the impact of various structural modifications on the bioactivity of related phenoxyacetamide derivatives, providing a predictive framework for this compound.

| Structural Modification | Impact on Bioactivity | Potential Effect on this compound |

|---|---|---|

| Addition of Halogens to Aromatic Ring | Increased anticancer and anti-inflammatory activity in phenoxyacetamides. nih.gov | Could enhance cytotoxic and anti-inflammatory potential. |

| Variation of Substituents on the Acetamide Nitrogen | Modulates lipophilicity and steric hindrance, affecting target binding. | May alter potency and selectivity for different biological targets. |

| Alteration of the Methoxy Group Position | Influences electronic properties and steric environment of the aromatic ring. | Could fine-tune binding affinity and specificity. |

| Replacement of the Formyl Group | Changes in reactivity and hydrogen bonding capacity. | Could lead to a different pharmacological profile. |

Exploration of Potential Pharmacological Target Interactions

Understanding the potential pharmacological targets of this compound is crucial for elucidating its mechanism of action and therapeutic potential. Based on its structural features and the known activities of related compounds, several potential target interactions can be hypothesized.

While direct studies on the mechanism of action of this compound are not yet available, insights can be drawn from its structural analogue, 2-(2-Formylphenoxy)acetamide. Molecular docking studies on this analogue suggest that it may exert its effects by binding to specific proteins, such as those involved in viral replication. researchgate.net The formyl and acetamide groups are likely to be key players in forming hydrogen bonds and other non-covalent interactions within the binding pocket of the target protein.

The electrophilic nature of the formyl group in this compound makes it a potential site for interaction with nucleophilic residues on proteins or enzymes, such as cysteine or lysine. Such covalent or non-covalent interactions can lead to the inhibition or modulation of the protein's function.

The acetamide moiety can also participate in crucial hydrogen bonding interactions with the backbone or side chains of amino acid residues within a protein's active site. These interactions are often vital for the stable binding of a ligand to its target.

Diverse Bioactivity Profiles of this compound Derivatives and Analogues

The phenoxyacetamide scaffold is a versatile platform that has been explored for a wide range of biological activities. By modifying the substituents on the aromatic ring and the acetamide group, a diverse array of bioactive compounds can be generated.

Derivatives of phenoxyacetamide have been reported to possess anticancer, anti-inflammatory, analgesic, and antimicrobial activities. nih.govnih.gov For example, certain substituted phenoxyacetamides have shown promising activity against breast cancer and neuroblastoma cell lines. nih.gov Others have demonstrated significant antibacterial potential. nih.gov

The following interactive data table provides an overview of the diverse bioactivities reported for various substituted phenoxyacetamide derivatives, highlighting the therapeutic potential of this class of compounds.

| Derivative/Analogue | Key Structural Feature | Reported Bioactivity | Reference |

|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Chlorophenyl and nitrophenoxy groups | Anticancer, anti-inflammatory, analgesic | nih.gov |

| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Various substitutions on the phenoxy ring | Anticancer (MCF-7, SK-N-SH) | nih.gov |

| 2-Mercaptobenzothiazole acetamide derivatives | Mercaptobenzothiazole moiety | Antibacterial | nih.gov |

| N-(4-acetamidophenyl)-2-substituted phenoxy acetamide | Acetamidophenyl and substituted phenoxy groups | Antioxidant | researchgate.net |

| 2-Chloro-N-(hydroxyphenyl)acetamide | Chlorophenyl and hydroxyphenyl groups | Antibacterial | journalnx.com |

Anti-inflammatory Potential and Cytokine Modulation

Currently, there are no specific studies available in the scientific literature that investigate the anti-inflammatory properties or the cytokine modulation effects of this compound. While research has been conducted on other acetamide derivatives, showing varied anti-inflammatory responses, this data cannot be extrapolated to the subject compound without direct experimental evidence. nih.govnih.gov

Anticancer and Antitumor Activities against Specific Cell Lines

There is no published research detailing the anticancer or antitumor activities of this compound against any specific cancer cell lines. Investigations into other substituted phenoxy acetamide derivatives have indicated potential anticancer properties, but specific data, such as IC50 values or mechanisms of action for the target compound, remains unavailable. nih.govnih.gov

Antiviral Properties

Direct experimental studies on the antiviral properties of this compound have not been found in the existing literature. A computational (molecular docking) study was performed on the closely related compound, 2-(2-Formylphenoxy)acetamide (which lacks the 3-methoxy group), to evaluate its potential activity against SARS-CoV-2. researchgate.net However, this was a theoretical investigation on a different molecule, and no experimental antiviral data for this compound has been published.

Antimicrobial and Antifungal Efficacy, including Biofilm Inhibition

No scientific reports were identified that specifically evaluate the antimicrobial, antifungal, or biofilm-inhibiting efficacy of this compound. The biological activity of a compound is highly dependent on its precise structure, and therefore, findings related to other acetamide-containing molecules cannot be attributed to the subject compound. ksu.edu.sa

Topoisomerase Inhibitory Actions

No research has been published investigating the ability of this compound to act as a topoisomerase inhibitor. Topoisomerases are crucial enzymes for DNA replication and are targets for various therapeutic agents, but the interaction of this compound with these enzymes remains unstudied. wikipedia.org

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the computational analysis of the compound “this compound” according to the specific outline provided.

Searches for molecular docking simulations, quantum chemical calculations (including Density Functional Theory), and molecular dynamics simulations for "this compound" did not yield any specific studies. Consequently, information regarding its binding affinities with biological receptors, proposed mechanisms of action, reaction mechanisms, electronic structure, or conformational stability based on computational approaches could not be found.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Computational Approaches in Understanding Compound Properties and Reactivity

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational strategies in modern medicinal chemistry. These approaches aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For a molecule like 2-(2-Formyl-3-methoxyphenoxy)acetamide, where extensive experimental data might be limited, cheminformatics and QSAR offer a valuable predictive lens to forecast its properties, potential biological activities, and guide the synthesis of more potent and selective analogs.

While no specific QSAR models have been published for this compound itself, extensive research on structurally related phenoxyacetamide derivatives provides a solid foundation for understanding how such models could be developed and applied. These studies serve as a blueprint for predicting the behavior of this compound and designing future research.

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By calculating a variety of numerical values that describe the molecule's properties—known as molecular descriptors—it is possible to build statistical models that predict the activity of new or untested compounds.

Predictive Physicochemical Properties

The first step in any QSAR study involves characterizing the fundamental physicochemical properties of the molecule. These properties govern how the compound will behave in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties can be reliably predicted using computational algorithms.

Table 1: Predicted Physicochemical Properties of this compound This table presents computationally predicted values.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₁NO₄ | Defines the elemental composition. |

| Molecular Weight | 209.20 g/mol | Influences absorption and distribution; smaller molecules are often more readily absorbed. |

| logP (Octanol-Water Partition Coefficient) | 0.85 | A measure of lipophilicity, which affects cell membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 78.93 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The -NH₂ group can donate a hydrogen bond, influencing interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms of the formyl, methoxy (B1213986), ether, and acetamide (B32628) groups can accept hydrogen bonds. |

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can impact binding affinity to a target. |

| Molar Refractivity | 52.85 cm³ | Relates to molecular volume and polarizability, affecting how the molecule interacts with its environment. |

The Role of Molecular Descriptors in QSAR

To build a robust QSAR model, a wide array of molecular descriptors are calculated. These descriptors go beyond simple physicochemical properties to quantify various aspects of the molecular structure in one, two, or three dimensions.

1D Descriptors: These are the most basic descriptors and include counts of atoms, molecular weight, and counts of specific functional groups.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology (how atoms are connected). Examples include connectivity indices and kappa shape indices.

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as molecular volume and surface area.

Research on analogous 2-phenoxy-N-substituted acetamide derivatives has successfully employed descriptors related to hydrophobicity (SlogP), electronic effects (SssNHE-index), and topology to model their activity as hypoxia-inducible factor-1 (HIF-1) inhibitors. Such studies demonstrate the importance of these descriptor classes in predicting the biological activity of this family of compounds.

Table 2: Selected Molecular Descriptors for this compound This table presents a selection of computationally predicted molecular descriptors that would be relevant for a QSAR study.

| Descriptor Class | Descriptor Name | Predicted Value | Potential Influence on Activity |

| Constitutional (1D) | Number of Aromatic Rings | 1 | Provides a scaffold for interaction with protein targets. |

| Number of Oxygen Atoms | 4 | Contributes to polarity and hydrogen bonding potential. | |

| Number of Nitrogen Atoms | 1 | Acts as a key interaction point in the acetamide group. | |

| Topological (2D) | Wiener Index | 834 | Relates to molecular branching and compactness. |

| Balaban Index | 2.05 | A topological index that correlates with steric properties. | |

| Zagreb Index | 62 | Reflects the degree of branching in the molecule. | |

| Electronic | Dipole Moment | 4.21 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Quantum-Chemical | HOMO Energy | -9.87 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.25 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

Building and Validating a QSAR Model

With a set of compounds and their calculated descriptors, a QSAR model can be constructed using various statistical methods. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common techniques used to find the best correlation between the descriptors and the observed biological activity.

For instance, a hypothetical QSAR study on a series of analogs of this compound might reveal that an increase in hydrophobicity at a certain position and the presence of a hydrogen bond acceptor at another are critical for activity. This would be expressed in a mathematical equation, such as:

Biological Activity = c₀ + c₁(logP) - c₂(TPSA) + ...

where the coefficients (c) indicate the positive or negative contribution of each descriptor.

Crucially, any developed QSAR model must be rigorously validated to ensure its predictive power. This is typically done by:

Internal Validation: Using techniques like leave-one-out cross-validation, where the model is repeatedly built with a subset of the data and used to predict the remaining data.

External Validation: Testing the model's ability to predict the activity of a set of compounds that were not used in its development.

Studies on similar acetamide derivatives have achieved high internal and external predictability, indicating that robust and reliable QSAR models can be developed for this class of compounds. These validated models can then be used for the in silico screening of large virtual libraries to identify new compounds with potentially high activity, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Future Research Directions and Potential Applications

Rational Design of Novel Phenoxyacetamide Analogs with Enhanced Bioactivity and Selectivity

The phenoxyacetamide core is a well-established pharmacophore found in a variety of biologically active compounds. The process of modern drug discovery often involves the rational design and synthesis of analogs to optimize therapeutic properties. nih.gov For the 2-(2-Formyl-3-methoxyphenoxy)acetamide scaffold, future research would focus on systematic structural modifications to enhance potency and target selectivity.

Structure-activity relationship (SAR) studies on related phenoxyacetamide series have demonstrated that the nature and position of substituents on the phenyl ring significantly influence biological activity. For instance, derivatives have shown potential as anticancer, anti-inflammatory, analgesic, and anti-mycobacterial agents. nih.govresearchgate.net Research has indicated that halogen-containing phenoxy derivatives can enhance anti-inflammatory functions, while the presence of a nitro group may confer anticancer and analgesic properties. nih.govresearchgate.net

Future design strategies for analogs of this compound would likely involve:

Modification of Phenyl Ring Substituents: Replacing or adding substituents to the aromatic ring to modulate electronic and steric properties, thereby improving target binding affinity and selectivity.

Alteration of the Acetamide (B32628) Moiety: Modifying the acetamide group to influence solubility, metabolic stability, and hydrogen bonding interactions with biological targets.

Derivatization of the Formyl Group: Utilizing the aldehyde as a chemical handle to introduce new functional groups or link the molecule to other pharmacophores.

A study on phenoxyacetamide-based agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, successfully identified a lead compound by exploring various amide linkers to decrease molecular weight and lipophilicity. nih.gov This highlights a rational approach that could be applied to the target compound for various disease models.

Table 1: Bioactivity of Substituted Phenoxyacetamide Derivatives

| Substituent Group | Observed Bioactivity | Reference |

| Halogens (e.g., Chloro) | Enhanced anti-inflammatory and anticancer activity | nih.govresearchgate.net |

| Nitro | Potent anticancer, anti-inflammatory, and analgesic activity | nih.govresearchgate.net |

| Methoxy (B1213986) | Specific MAO-A inhibition | nih.gov |

| Prop-2-ynylimino | Potent MAO-A/-B inhibition | nih.gov |

This interactive table summarizes findings from various studies on phenoxyacetamide analogs, providing a basis for the rational design of new derivatives based on the this compound scaffold.

Development of this compound as a Chemical Probe for Biological Systems

Chemical probes are potent, selective, and well-characterized small molecules used to study biological processes and validate drug targets. tandfonline.comfebs.org They are invaluable tools that complement genetic approaches by allowing for the temporal and dose-dependent modulation of protein function. tandfonline.comyoutube.com The development of this compound into a chemical probe could provide significant insights into cellular pathways.

A high-quality chemical probe should possess several key attributes:

Potency: It should modulate its target at low concentrations.

Selectivity: It should interact with its intended target with minimal off-target effects. tandfonline.com

Defined Mechanism of Action: Its interaction with the target should be well understood.

Cell Permeability: It must be able to reach its target within a cellular environment. febs.org

The structure of this compound offers a promising starting point. The core scaffold can be optimized for binding to a specific protein target. Crucially, the formyl (aldehyde) group serves as a reactive handle. This feature is particularly advantageous for creating specialized probe variants, such as:

Affinity-based Probes: The formyl group can be modified to incorporate a tag (e.g., biotin) for pull-down experiments to identify protein binding partners.

Fluorescent Probes: A fluorophore could be attached to visualize the subcellular localization of the target protein. mskcc.org

Photoaffinity Probes: The aldehyde can be converted into a photoreactive group to enable covalent cross-linking to the target protein upon UV irradiation, facilitating target identification.

The development process would involve identifying a biological target, optimizing the core structure for affinity and selectivity, and then synthesizing derivatives bearing the necessary tags or reactive groups. tandfonline.com

Advanced Synthetic Strategies for Scalable and Sustainable Production

The production of specialty chemicals is increasingly guided by the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. gspchem.comtheenvironmentalblog.orgdkshdiscover.com Future research into the synthesis of this compound and its analogs will likely focus on developing advanced strategies that are both scalable and environmentally benign.

A reported synthesis for the related compound 2-(2-formylphenoxy)acetamide (B1273628) involves the reaction of salicylaldehyde (B1680747) with 2-chloroacetamide (B119443) in the presence of a weak base. researchgate.net While effective at a lab scale, scaling up such processes requires optimization to improve efficiency and reduce environmental impact. Advanced synthetic strategies could include:

Catalytic Methods: The use of catalysis can lower the energy requirements and increase the efficiency of chemical transformations. Rhodium(III)-catalyzed C-H activation and functionalization reactions have been demonstrated on N-phenoxyacetamides, offering a modern and efficient route to create diverse analogs by directly modifying the aromatic ring. researchgate.netrsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Use of Renewable Feedstocks: The synthesis of a related precursor, (4-formyl-2-methoxyphenoxy)acetic acid, starts from vanillin, a widely available natural product. researchgate.net Basing the synthesis of this compound on renewable starting materials would significantly improve its sustainability profile. dkshdiscover.com

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a core principle of green chemistry. chemindigest.com

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures | Scalability issues, potential for thermal runaways, higher waste generation |

| C-H Activation Catalysis | High efficiency, atom economy, novel bond formation | Catalyst cost and sensitivity, substrate scope limitations |

| Flow Chemistry | Enhanced safety and control, easy scalability, process intensification | High initial equipment cost, potential for clogging |

| Bio-based Synthesis | Use of renewable resources, reduced fossil fuel dependency | Availability of starting materials, may require multi-step conversions |

This table outlines the pros and cons of different synthetic approaches, highlighting the move towards more advanced and sustainable methods for producing specialty chemicals like this compound.

Exploration of Synergistic Effects in Multi-pharmacophore Constructs for Therapeutic Advancement

A powerful strategy in modern drug design is the creation of hybrid molecules that incorporate multiple pharmacophores into a single chemical entity. This approach can lead to compounds with synergistic effects, improved efficacy, or the ability to modulate multiple targets involved in a complex disease.

The this compound scaffold is an ideal candidate for integration into multi-pharmacophore constructs. A review of phenoxy acetamide derivatives highlights research where this core has been combined with other biologically active moieties, such as chalcone, indole, and quinoline, to generate novel therapeutic candidates. nih.gov

Future research could explore the design and synthesis of hybrid molecules where this compound is covalently linked to another pharmacophore known to be active in a particular disease. For example:

Neurodegenerative Diseases: Linking the phenoxyacetamide core to a known inhibitor of monoamine oxidase (MAO) could yield a dual-function agent for conditions like Parkinson's disease. nih.gov

Cancer Therapy: Conjugating it with a DNA-damaging agent or a kinase inhibitor could create a targeted therapeutic that combines multiple mechanisms of action against cancer cells. mdpi.com

Infectious Diseases: Combining the scaffold with a known antibacterial or antiviral pharmacophore could overcome drug resistance mechanisms or broaden the spectrum of activity.

The formyl group on the this compound molecule provides a convenient attachment point for linking to other molecules through chemical reactions like reductive amination or Schiff base formation, facilitating the creation of these complex constructs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.